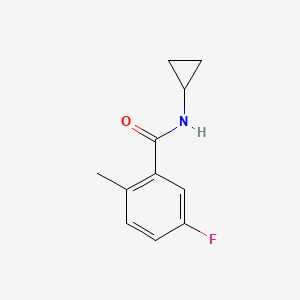
N-cyclopropyl-5-fluoro-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-5-fluoro-2-methylbenzamide: is an organic compound with the molecular formula C11H12FNO . It is a solid substance with a white to off-white appearance
Preparation Methods
The preparation of N-cyclopropyl-5-fluoro-2-methylbenzamide involves advanced laboratory techniques and equipment. The synthetic route typically includes organic synthesis reactions, which may vary depending on specific experimental conditions . Detailed industrial production methods are not widely documented, indicating that this compound may be primarily synthesized for research purposes rather than large-scale industrial production.
Chemical Reactions Analysis
N-cyclopropyl-5-fluoro-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-cyclopropyl-5-fluoro-2-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It may be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-fluoro-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
N-cyclopropyl-5-fluoro-2-methylbenzamide can be compared with other similar compounds, such as:
N-cyclopropyl-2-fluoro-5-methylbenzamide: This compound has a similar structure but differs in the position of the fluorine and methyl groups.
Benzamide derivatives: These compounds share the benzamide core structure but may have different substituents, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12FNO |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
N-cyclopropyl-5-fluoro-2-methylbenzamide |
InChI |
InChI=1S/C11H12FNO/c1-7-2-3-8(12)6-10(7)11(14)13-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,13,14) |
InChI Key |
JEGHJSKSGNLNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(9R,12S,15S,17R,21S,27S,30S,33S,36S,39S,42S,45R,48R,51S,54S,60R)-39-(4-carbamimidamidobutyl)-9-carbamoyl-60-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[3-[[5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoyl]amino]propanoyl-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]amino]-48-(carboxymethyl)-17-hydroxy-27-[(1R)-1-hydroxyethyl]-30-(hydroxymethyl)-12,33-bis(1H-indol-3-ylmethyl)-42-(2-methylsulfanylethyl)-51-(naphthalen-1-ylmethyl)-4,11,14,20,26,29,32,35,38,41,44,47,50,53,59,65,68-heptadecaoxo-7,62,71-trithia-1,3,10,13,19,25,28,31,34,37,40,43,46,49,52,58,66-heptadecazahexacyclo[43.22.5.13,66.015,19.021,25.054,58]triheptacontan-36-yl]acetic acid](/img/structure/B14023690.png)

![Potassium (7,7-difluoro-3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B14023706.png)
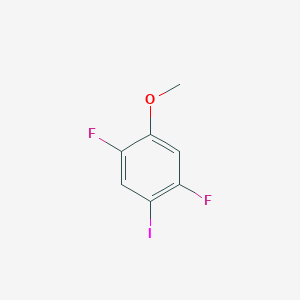


![(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14023727.png)
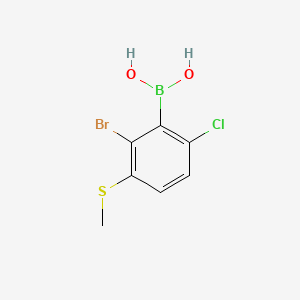


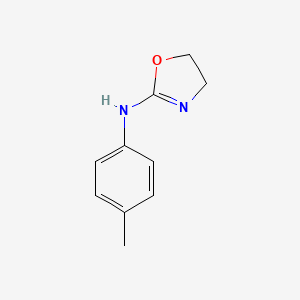
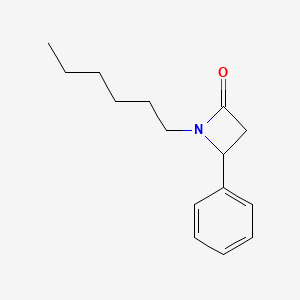

![[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate](/img/structure/B14023765.png)
